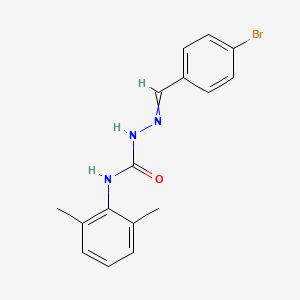

4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone

Overview

Description

4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 345.04767 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, commonly referred to as EGA, has garnered attention for its significant biological activities, particularly in the context of inhibiting endosomal trafficking pathways exploited by various pathogens. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₆H₁₆BrN₃O

- Molecular Weight : 346.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The compound is synthesized through the reaction of 4-bromobenzaldehyde with N-(2,6-dimethylphenyl)semicarbazide. The reaction typically involves the following steps:

- Condensation Reaction : Mixing equimolar amounts of 4-bromobenzaldehyde and N-(2,6-dimethylphenyl)semicarbazide in ethanol.

- Heating : The mixture is refluxed for several hours.

- Crystallization : Upon cooling, the product crystallizes out and can be purified through recrystallization.

EGA functions primarily by inhibiting the entry of toxins and viruses into host cells. It specifically targets early endosomal trafficking pathways, preventing the acidification necessary for the activation of several bacterial toxins and viruses. Notably, it has been shown to inhibit anthrax lethal toxin and other acid-dependent toxins:

- Inhibition of Toxin Entry : EGA blocks the translocation of anthrax lethal toxin across host membranes, thereby preventing cellular intoxication .

- Impact on Receptor Trafficking : The compound delays lysosomal targeting and degradation of the epidermal growth factor (EGF) receptor, indicating a broader impact on cellular trafficking processes .

Antiviral Properties

Recent studies have highlighted EGA's potential as an antiviral agent. It has been shown to inhibit multiple RNA viruses by disrupting their entry mechanisms:

- Targeting Host Factors : EGA interferes with host cell factors that viruses exploit for entry, making it a candidate for developing antiviral therapies .

Case Studies

- Inhibition of Anthrax Lethal Toxin :

- Antiviral Activity Against RNA Viruses :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 346.22 g/mol |

| Solubility | >32.2 µg/mL (pH 7.4) |

| Purity | 95% |

| Biological Activity | Description |

|---|---|

| Toxin Inhibition | Inhibits anthrax lethal toxin entry |

| Antiviral Activity | Blocks entry of RNA viruses |

| Impact on Receptor Trafficking | Delays EGF receptor degradation |

Scientific Research Applications

Synthesis of EGA

The synthesis of EGA involves a multi-step process that starts with the reaction of 2,6-dimethylaniline with phenyl chloroformate to form a phenylcarbamate. This intermediate is then subjected to hydrazinolysis to yield semicarbazide, which subsequently reacts with 4-bromobenzaldehyde to produce the desired semicarbazone product. This method has been optimized for higher yields and purity .

EGA has been identified as a potent inhibitor of endosomal trafficking pathways exploited by various pathogens and toxins. Its biological activity is primarily attributed to its ability to interfere with the acidification of endosomes, which is crucial for the entry of many bacterial toxins into host cells.

Inhibition of Toxin Entry

Research indicates that EGA effectively inhibits the intoxication by lethal toxins from bacteria such as Bacillus anthracis (anthrax) and Clostridium botulinum (botulism). In vitro studies demonstrate that EGA prevents the cleavage of VAMP2, a protein involved in neurotransmitter release, by blocking the action of botulinum neurotoxin types A and B . This inhibition occurs in a concentration-dependent manner, suggesting its potential as a therapeutic agent against these toxins.

Endosomal Trafficking Inhibition

EGA’s mechanism includes delaying lysosomal targeting and degradation of receptors such as the EGF receptor, indicating its role in modulating host cell membrane trafficking . By preventing the transition from early to late endosomes, EGA disrupts the lifecycle of various intracellular pathogens and toxins that rely on this pathway for cellular entry .

Therapeutic Potential

The implications of EGA's activity extend beyond basic research into potential therapeutic applications:

Antiviral Applications

Given its ability to inhibit viral entry into cells through endosomal pathways, EGA shows promise as a candidate for antiviral therapies. By blocking the entry mechanisms utilized by viruses that depend on acidified endosomes for membrane fusion and cytosolic delivery, EGA could serve as a broad-spectrum antiviral agent .

Anticonvulsant Properties

Emerging studies suggest that derivatives of EGA may possess anticonvulsant properties. The structural modifications and bioactivity profiles indicate that these compounds could be explored further for their potential in treating epilepsy and other seizure disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of EGA in various experimental models:

Chemical Reactions Analysis

Stability and Hydrolysis

EGA’s semicarbazone group is susceptible to hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) cleaves the C=N bond, regenerating 4-bromobenzaldehyde and the semicarbazide .

-

Basic Hydrolysis : Similarly, treatment with NaOH reverses the condensation reaction but with lower efficiency .

Spectroscopic Characterization

Key spectroscopic data for EGA (Source ):

-

1H NMR (DMSO-d6) :

-

Aldimine proton: δ 8.47–8.60 (s, 1H)

-

Aromatic protons: δ 7.58–7.81 (m, 4H, J = 8.5 Hz)

-

Methyl groups: δ 2.15–2.24 (s, 6H)

-

-

HRMS : [M+H]+ observed at m/z 346.0566 (theoretical 346.0555) .

-

IR : Strong C=N stretch at 1609 cm⁻¹ and C=O (urea) at 1648 cm⁻¹ .

Reactivity in Biological Contexts

While EGA itself does not undergo enzymatic degradation, its mechanism involves disrupting endosomal trafficking by:

-

Delaying Lysosomal Fusion : Inhibits acid-dependent toxin entry (e.g., anthrax lethal toxin, botulinum neurotoxin) without neutralizing endosomal pH .

-

Blocking Retrograde Transport : Prevents toxins like ricin from reaching the Golgi apparatus .

Limitations in Chemical Reactivity

-

Cross-Coupling Reactions : Despite the presence of a bromine atom, EGA does not participate in Suzuki-Miyaura couplings under standard Pd-catalyzed conditions, likely due to steric hindrance from the semicarbazone group .

-

Oxidation/Reduction : The semicarbazone and urea functionalities remain stable under physiological conditions, with no reported redox activity .

Properties

IUPAC Name |

1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNLLEFLGISSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.